![molecular formula C11H10N4O5 B13402303 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate is a compound that belongs to the family of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific research applications. The presence of the nitro group and the oxadiazole ring in its structure contributes to its unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with an appropriate amine and acrylate. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. The compound can be purified using column chromatography and crystallization techniques .
Analyse Des Réactions Chimiques
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Addition: The double bond in the acrylate group can undergo addition reactions with various reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution, and electrophiles for addition reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications .
Mécanisme D'action
The mechanism of action of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety binds to target proteins or molecules, leading to fluorescence emission. This property is exploited in various assays and imaging techniques to detect and quantify the presence of specific targets .
Comparaison Avec Des Composés Similaires
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate can be compared with other nitrobenzoxadiazole derivatives such as:
- 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)pyridine 1-oxide
- Celecoxib-NBD
- N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine
These compounds share similar fluorescent properties but differ in their specific applications and molecular targets. The unique structure of this compound, particularly the presence of the acrylate group, allows it to participate in a wider range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H10N4O5 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10N4O5/c1-2-9(16)19-6-5-12-7-3-4-8(15(17)18)11-10(7)13-20-14-11/h2-4,12H,1,5-6H2 |
Clé InChI |
TWNXVWJIRKEVNK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
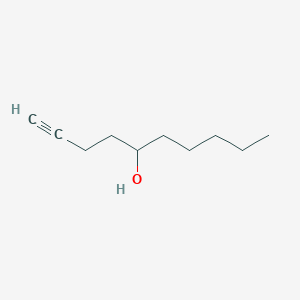
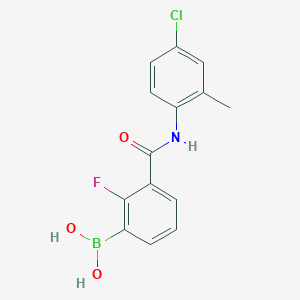
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
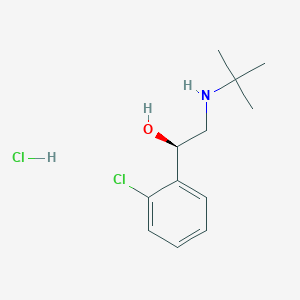
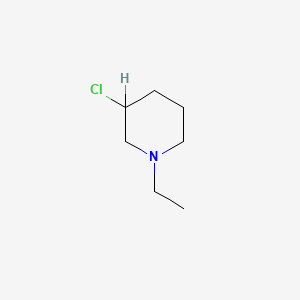
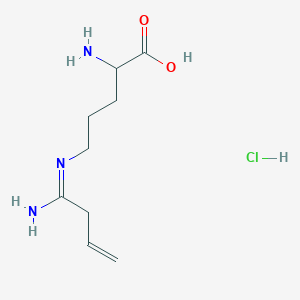
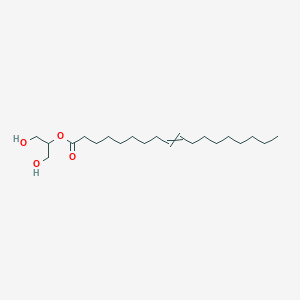
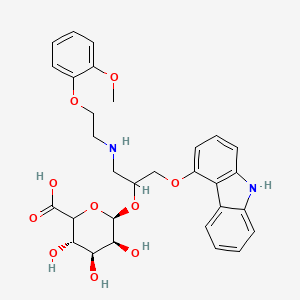
![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)

![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
